
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine. This intermediate is then oxidized using permanganate to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in these processes to achieve the desired product.
化学反应分析
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include permanganate for oxidation, lithium diisopropylamide (LDA) for alkylation, and palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyridines.
科学研究应用
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique properties.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various targets. This can influence pathways involved in biological processes, making it a valuable compound for drug development .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 4-Methylpyridine-2-carboxylic acid
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group in the pyridine ring makes it a versatile compound for various applications .
属性
分子式 |
C7H7ClFNO2 |
|---|---|
分子量 |
191.59 g/mol |
IUPAC 名称 |
3-fluoro-4-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6FNO2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H |
InChI 键 |
BGJCUUHZZIHDRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(=O)O)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)

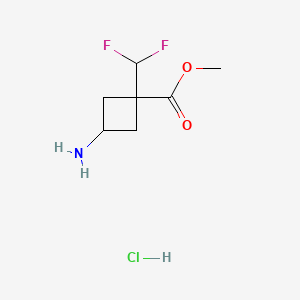
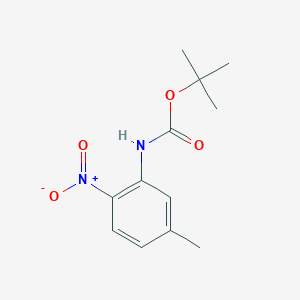
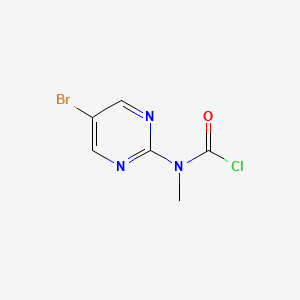
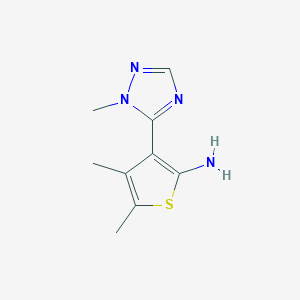
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)

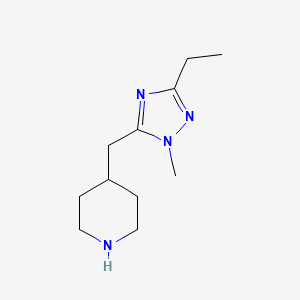
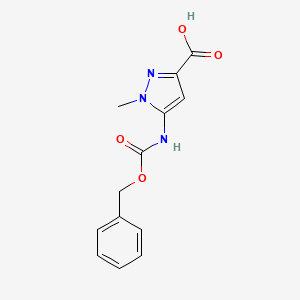
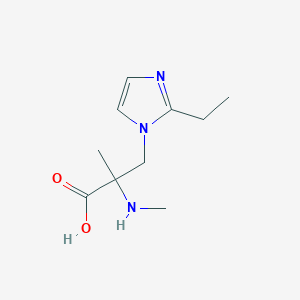
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
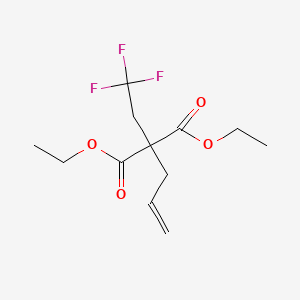
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
